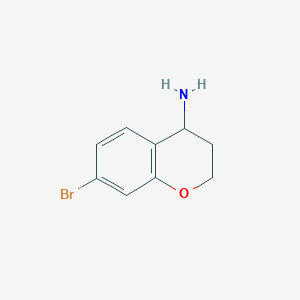

7-Bromochroman-4-amine

描述

Contextualizing Chromans and Chroman-4-amines in Chemical Literature

The chroman framework, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged scaffold found in a wide array of naturally occurring compounds and synthetic molecules. core.ac.uk This structural motif is associated with a broad spectrum of biological activities, including neuroprotective, antioxidant, anti-HIV, and anticancer effects. dovepress.com Chroman-4-ones, the ketone precursors to chroman-4-amines, are also well-studied and known to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai

Chroman-4-amines, specifically, are recognized as crucial intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Their structure allows for effective interaction with biological systems, making them valuable in the development of therapeutic agents, especially those targeting neurological disorders. chemimpex.com The amine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, while the chroman ring itself can engage in hydrophobic interactions with proteins, enhancing binding affinity and specificity.

Significance of Bromine Substitution in Chroman Scaffolds

The incorporation of a halogen, such as bromine, into the chroman scaffold significantly influences the molecule's physicochemical properties and biological activity. The bromine atom at the 7-position of the chroman ring introduces specific steric and electronic effects that can modulate reactivity and enhance interactions with biological targets. vulcanchem.com

From a chemical standpoint, the bromine atom serves as a versatile functional handle for further molecular elaboration. It can participate in various chemical reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Ullmann coupling), allowing for the introduction of diverse substituents.

From a biological perspective, halogenation can enhance membrane permeability and lead to more potent bioactivity. vulcanchem.com Studies on various chroman derivatives have shown that the presence and position of electron-withdrawing substituents like bromine can be critical for activity. dovepress.comacs.org For instance, in some series of compounds, derivatives with a bromine or chlorine atom have demonstrated greater potency than those with fluorine. dovepress.com The unique electronic properties of bromine can also lead to specific halogen bonding interactions with protein targets, further contributing to binding affinity.

Overview of Research Trajectories for 7-Bromochroman-4-amine

Research concerning this compound has progressed along several key trajectories, focusing on its synthesis, chemical behavior, structure-activity relationships, and potential therapeutic uses.

The synthesis of this compound typically proceeds through its ketone precursor, 7-bromochroman-4-one (B108298). The preparation of this key intermediate has been achieved through several methods. One established route involves the catalytic hydrogenation of 7-bromo-4H-chromen-4-one using Wilkinson's catalyst, which can produce yields of approximately 79.8%. chemicalbook.com Another approach is the acid-catalyzed cyclization of 3-(3-bromophenoxy)propionic acid. chemicalbook.com

Once the 7-bromochroman-4-one is obtained, the amine group at the 4-position is typically introduced via reductive amination. core.ac.uk A more detailed, multi-step synthesis has been described in the context of creating constrained phenethylamine (B48288) ligands for serotonin (B10506) receptors. This pathway involves the reduction of 7-bromochroman-4-one to the corresponding alcohol, followed by conversion to a nitrile intermediate, and subsequent reduction of the nitrile to the primary amine, yielding this compound. researchgate.netresearchgate.net

Table 1: Selected Synthetic Routes to this compound and its Precursor

| Step | Starting Material | Reagent(s) and Conditions | Product | Yield | Reference(s) |

| Precursor Synthesis | 7-Bromo-benzopyrone | Rh(PPh3)3Cl (Wilkinson's catalyst), H2 (0.3 MPa), Ethanol, 70°C | 7-Bromochroman-4-one | 79.8% | chemicalbook.com |

| Precursor Synthesis | 3-(3-Bromophenoxy)propionic acid | Acid activated Montmorillonite (B579905) K-10, Toluene, Reflux | 7-Bromochroman-4-one | 85% | chemicalbook.com |

| Amination Step 1 | 7-Bromochroman-4-one | Sodium borohydride (B1222165) (NaBH4), Ethanol | 7-Bromochroman-4-ol | --- | researchgate.netresearchgate.net |

| Amination Step 2 | 7-Bromochroman-4-ol | Trimethylsilyl (B98337) cyanide (Me3SiCN), BF3·Et2O | 7-Bromochroman-4-carbonitrile | --- | researchgate.netresearchgate.net |

| Amination Step 3 | 7-Bromochroman-4-carbonitrile | Diisobutylaluminium hydride (DIBALH), THF | This compound | --- | researchgate.netresearchgate.net |

This compound possesses two primary reactive sites: the amine group and the aryl bromide. The primary amine at the C4 position is nucleophilic and can readily undergo a variety of chemical transformations, such as N-alkylation and N-acylation, to generate a library of derivatives. vulcanchem.com

The bromine atom at the C7 position is a key functional group for diversification through cross-coupling reactions. It can undergo Ullmann-type couplings with various partners, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for building more complex molecules based on the this compound scaffold.

Structure-activity relationship (SAR) studies on chroman derivatives consistently highlight the importance of the substitution pattern on the aromatic ring for biological activity. acs.org For this compound and its analogs, research has focused on understanding how the constrained phenethylamine backbone interacts with biological targets like serotonin receptors. researchgate.net

Docking studies suggest that the constrained bicyclic structure of chroman amines dictates a specific orientation when binding to receptors. researchgate.net The bromine atom's position and electronic properties, combined with the amine's ability to form key hydrogen bonds, are critical determinants of binding affinity and selectivity. researchgate.net SAR studies have revealed that even minor modifications to the chroman scaffold can lead to significant changes in biological potency, underscoring the close relationship between the structure and its inhibitory activity. acs.org

The unique structure of this compound and its derivatives makes them promising candidates for various therapeutic applications. The chroman core is linked to a wide range of biological effects, and the specific functionalization of this compound directs its activity toward certain targets. dovepress.com

A significant area of investigation has been the development of this compound derivatives as selective ligands for serotonin (5-HT) receptors, particularly the 5-HT2 subtypes. researchgate.netresearchgate.net These receptors are implicated in a variety of neurological and psychiatric disorders, making selective ligands valuable as potential therapeutics. researchgate.net

Furthermore, related brominated chroman structures have demonstrated notable antimicrobial and anticancer activities. vulcanchem.comsmolecule.com The bromine atom is thought to enhance membrane permeability, while the amine group can interact with microbial enzymes or cellular pathways involved in cancer proliferation. vulcanchem.com For example, some chroman derivatives have shown cytostatic effects against human breast cancer cell lines. dovepress.com

Table 2: Potential Biological Activities of Brominated Chroman Scaffolds

| Biological Activity | Target/Mechanism of Action | Example Context | Reference(s) |

| Neurological Agent | Serotonin 5-HT2 Receptor Ligand | Constrained phenethylamine analogs for studying receptor binding. | researchgate.netresearchgate.net |

| Anticancer | Inhibition of tumor growth, potential interaction with Topoisomerase II. | Derivatives tested against breast cancer cell lines (e.g., MCF-7). | dovepress.comvulcanchem.comsmolecule.com |

| Antimicrobial | Enhanced membrane permeability, interaction with microbial enzymes. | Activity observed against Gram-positive bacteria and fungi. | vulcanchem.comsmolecule.com |

| Anti-inflammatory | Inhibition of enzymes in the inflammatory process. | General activity noted for the broader class of chromanones. | ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

7-bromo-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJNBPPWJRERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640970 | |

| Record name | 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016804-06-0 | |

| Record name | 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 7 Bromochroman 4 Amine and Its Precursors

Strategies for Chroman-4-one Scaffold Formation

The formation of the chroman-4-one core structure can be accomplished through several synthetic routes, including catalytic hydrogenation, acid-catalyzed cyclization, and condensation reactions. The choice of method often depends on the availability of starting materials and desired yield.

The introduction of the bromine atom at the 7-position is typically achieved by using starting materials that already contain bromine at the corresponding position. This pre-functionalization strategy is often more efficient and regioselective than attempting to brominate the chroman-4-one molecule directly.

One effective method for the synthesis of 7-Bromochroman-4-one (B108298) is through the catalytic hydrogenation of 7-Bromo-4H-chromen-4-one (also known as 7-bromo-benzopyrone). This reaction selectively reduces the double bond in the pyrone ring to form the desired saturated heterocyclic ketone. The use of Wilkinson's catalyst, Rhodium(I) tris(triphenylphosphine) chloride ([Rh(PPh3)3Cl]), is pivotal for this transformation. The reaction is typically carried out under hydrogen pressure in a suitable solvent such as ethanol. Optimal conditions have been reported to achieve high yields. chemicalbook.com

| Parameter | Condition |

| Starting Material | 7-Bromo-benzopyrone |

| Catalyst | Rhodium(I) Tris(triphenylphosphine) Chloride |

| Catalyst Loading | 4 mol% |

| Solvent | Ethanol |

| Hydrogen Pressure | 0.3 MPa |

| Temperature | 70°C |

| Reaction Time | 20 hours |

| Yield | 79.8% |

An alternative and high-yielding route to 7-Bromochroman-4-one involves the intramolecular cyclization of 3-(3-Bromophenoxy)propionic acid. This reaction is an example of a Friedel-Crafts acylation. The process is effectively catalyzed by acid-activated montmorillonite (B579905) K-10 clay in a non-polar solvent like toluene. chemicalbook.com This method offers the advantages of using a solid acid catalyst, which can simplify the workup procedure, and proceeding under reflux conditions for a short duration. chemicalbook.com

| Parameter | Condition |

| Starting Material | 3-(3-Bromophenoxy)propionic Acid |

| Catalyst | Acid Activated Montmorillonite K-10 |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 0.5 hours |

| Yield | 85% |

The chroman-4-one scaffold can be constructed through a one-pot reaction involving a base-promoted crossed-aldol condensation followed by an intramolecular oxa-Michael addition. To synthesize 7-Bromochroman-4-one via this route, a substituted 2'-hydroxyacetophenone, specifically 1-(4-bromo-2-hydroxyphenyl)ethan-1-one, would be reacted with a suitable aldehyde. The base, such as diisopropylamine (B44863) (DIPA), facilitates the condensation, and subsequent ring closure occurs to form the chromanone ring. This method is versatile and can be accelerated using microwave irradiation.

Radical bromination is a synthetic strategy that involves the substitution of a hydrogen atom with a bromine atom via a free-radical chain mechanism. This process is typically initiated by light or a radical initiator and often uses reagents like N-Bromosuccinimide (NBS). While radical bromination is a common method for introducing bromine into organic molecules, its application for the direct synthesis of 7-Bromochroman-4-one from a precursor is less specifically documented in comparison to methods that start with an already brominated aromatic ring. Theoretically, a radical mechanism could be employed on a suitable precursor, but the regioselectivity for the 7-position would need to be controlled.

The direct bromination of the parent chroman-4-one molecule is another possible route to introduce a bromine atom. This reaction is an electrophilic aromatic substitution. However, the regioselectivity of this reaction is a significant challenge. The ether oxygen atom at position 1 is an activating group and directs incoming electrophiles to the ortho (position 8) and para (position 6) positions. Conversely, the carbonyl group at position 4 is a deactivating group and directs to the meta positions (positions 5 and 7). The interplay of these directing effects makes the selective bromination at the 7-position difficult. Research has shown that bromination of chroman-4-one often occurs at the 3-position (alpha to the carbonyl group) under various conditions, for instance, using copper(II) bromide. Therefore, synthesizing 7-Bromochroman-4-one via direct bromination of chroman-4-one is not a preferred method, and strategies involving brominated starting materials are generally employed.

Synthesis of 7-Bromochroman-4-one

Approaches to the 4-Amine Functionality

The introduction of the amine group at the C4 position of the 7-bromochroman (B152691) ring system is a critical transformation that has been approached through several synthetic strategies. These methods primarily involve the conversion of the 4-keto group of 7-bromochroman-4-one into the desired amino functionality.

Reduction of 7-Bromochroman-4-one to the Corresponding Alcohol and Subsequent Transformation to the Amine

A common and straightforward approach to 7-bromochroman-4-amine involves a two-step sequence beginning with the reduction of the ketone precursor. 7-Bromochroman-4-one is typically reduced to the corresponding alcohol, 7-bromo-chroman-4-ol, using a mild reducing agent such as sodium borohydride (B1222165) (NaBH4). This reaction is generally high-yielding and proceeds under mild conditions, often in an alcoholic solvent like methanol (B129727) or ethanol. nih.govwebassign.net

The subsequent conversion of the resulting 7-bromo-chroman-4-ol to this compound can be accomplished through several methods. One common strategy involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine equivalent. Another route is the direct displacement of the hydroxyl group, often activated under acidic conditions, though this can sometimes lead to side reactions. A more efficient method involves the conversion of the alcohol to an azide (B81097) intermediate, followed by reduction to the primary amine. This two-step process, often utilizing reagents like diphenylphosphoryl azide (DPPA) or sodium azide followed by a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, provides a clean route to the desired amine.

| Step | Reactant | Reagent | Product | Yield |

| 1 | 7-Bromochroman-4-one | NaBH4, Methanol | 7-Bromo-chroman-4-ol | >95% |

| 2a | 7-Bromo-chroman-4-ol | 1. TsCl, Pyridine; 2. NH3 | This compound | Variable |

| 2b | 7-Bromo-chroman-4-ol | 1. DPPA, DBU; 2. H2, Pd/C | This compound | Good |

Introduction of the Amino Group via Mitsunobu Reaction with Phthalimide (B116566), Followed by Deprotection

The Mitsunobu reaction offers a powerful and versatile method for the direct conversion of alcohols to a wide range of functional groups, including protected amines, with inversion of stereochemistry. organic-chemistry.orgnih.gov In this approach, 7-bromo-chroman-4-ol is treated with phthalimide in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the phthalimide nucleophile to afford N-(7-bromochroman-4-yl)phthalimide.

The phthalimide group serves as a protected form of the primary amine. Subsequent deprotection is required to liberate the desired this compound. This is most commonly achieved by treatment with hydrazine (B178648) hydrate (B1144303) in a reaction known as the Ing-Manske procedure. Alternatively, other methods such as acidic or basic hydrolysis can be employed, although these may be harsher and less compatible with other functional groups.

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | 7-Bromo-chroman-4-ol | Phthalimide, PPh3, DEAD | N-(7-bromochroman-4-yl)phthalimide |

| 2 | N-(7-bromochroman-4-yl)phthalimide | Hydrazine hydrate | This compound |

This method is particularly advantageous when stereochemical control is desired, as the Mitsunobu reaction is known to proceed with clean inversion of configuration at the alcohol center.

Nitrile Formation from Ketone and Subsequent Reduction to Amine

An alternative strategy for the synthesis of this compound from 7-bromochroman-4-one involves the formation of a nitrile intermediate. This can be achieved through various methods, such as the Strecker synthesis or by conversion of the ketone to an oxime followed by dehydration. A more direct approach involves the reaction of the ketone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a Lewis acid catalyst to form the corresponding cyanohydrin. Subsequent elimination of water would yield an α,β-unsaturated nitrile, which can then be reduced.

A more common route involves the formation of the 7-bromochroman-4-one oxime by reaction with hydroxylamine. The oxime can then be reduced directly to the primary amine using various reducing agents, such as catalytic hydrogenation over a noble metal catalyst (e.g., palladium on carbon) or with dissolving metal reductions (e.g., sodium in ethanol). This pathway provides a straightforward conversion of the ketone to the amine.

| Step | Reactant | Reagents | Intermediate |

| 1 | 7-Bromochroman-4-one | Hydroxylamine hydrochloride, Base | 7-Bromochroman-4-one oxime |

| 2 | 7-Bromochroman-4-one oxime | H2, Pd/C or Na, Ethanol | This compound |

Stereoselective Synthesis of Chiral this compound Enantiomers

The development of stereoselective methods to access the individual enantiomers of this compound is of significant interest for the synthesis of chiral pharmaceuticals. These approaches typically involve either the asymmetric reduction of the prochiral ketone, 7-bromochroman-4-one, or the resolution of the racemic amine.

The synthesis of (R)-7-bromochroman-4-amine can be achieved through the enantioselective reduction of 7-bromochroman-4-one to (R)-7-bromo-chroman-4-ol. A prominent method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. chem-station.comtcichemicals.comwikipedia.orgorganic-chemistry.org The use of the (R)-CBS catalyst with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS), selectively produces the (R)-alcohol with high enantiomeric excess.

Once the chiral alcohol is obtained, it can be converted to the corresponding (R)-amine with retention of stereochemistry. This is typically accomplished by a two-step process involving the activation of the hydroxyl group as a mesylate or tosylate, followed by nucleophilic substitution with an azide source (e.g., sodium azide). The resulting (R)-azide is then reduced to the (R)-amine, for example, by catalytic hydrogenation.

Alternatively, chiral resolution of racemic this compound can be employed. wikipedia.org This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a specific enantiomer of tartaric acid or mandelic acid. nih.gov The diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent treatment of the desired diastereomeric salt with a base liberates the enantiomerically pure (R)-7-bromochroman-4-amine.

The Mitsunobu reaction, known for its inversion of stereochemistry, provides another route. Starting with (R)-7-bromo-chroman-4-ol, a Mitsunobu reaction with phthalimide would yield N-(S)-(7-bromochroman-4-yl)phthalimide. Subsequent deprotection with hydrazine would then afford the desired (S)-7-bromochroman-4-amine.

Chiral resolution of racemic this compound can also be utilized to isolate the (S)-enantiomer. wikipedia.org By selecting the appropriate chiral acid as the resolving agent (e.g., the opposite enantiomer of the one used to isolate the (R)-amine), the other diastereomeric salt can be preferentially crystallized, leading to the isolation of (S)-7-bromochroman-4-amine after liberation from the salt.

| Method | Starting Material | Key Reagents/Steps | Product |

| Asymmetric Reduction | 7-Bromochroman-4-one | (S)-CBS catalyst, BMS; then MsCl, NaN3; H2, Pd/C | (S)-7-Bromochroman-4-amine |

| Mitsunobu Reaction | (R)-7-Bromo-chroman-4-ol | Phthalimide, PPh3, DEAD; then Hydrazine | (S)-7-Bromochroman-4-amine |

| Chiral Resolution | Racemic this compound | Chiral acid (e.g., L-tartaric acid derivative) | (S)-7-Bromochroman-4-amine |

Alternative Synthetic Routes and Precursors

Synthesis of 6,7-Dibromochroman-4-amine and 7-Bromo-6-fluorochroman-4-amine

The preparation of these halogenated chroman-4-amine (B2768764) derivatives typically involves the initial synthesis of the respective chroman-4-one, followed by a reductive amination step to introduce the amine functionality.

Synthesis of Precursors:

The synthesis of the precursor, 6,7-Dibromochroman-4-one , can be achieved through the cyclization of 3-(3,4-dibromophenoxy)propanoic acid. This intramolecular Friedel-Crafts acylation is often carried out in the presence of a strong acid or a dehydrating agent. A general method for the synthesis of chroman-4-ones from 3-aryloxypropionic acids involves heating with acid-activated montmorillonite K-10 clay in a suitable solvent like toluene, which provides a solid-supported acid catalyst for the cyclization. chemicalbook.com

The precursor for the fluoro-substituted derivative, 7-Bromo-6-fluorochroman-4-one , is commercially available, simplifying the initial stages of the synthesis.

Reductive Amination:

The conversion of the chroman-4-one to the corresponding chroman-4-amine is commonly accomplished via reductive amination. This one-pot reaction involves the formation of an intermediate imine by reacting the ketone with an amine source, followed by reduction to the desired amine.

A widely used method for this transformation is the reaction of the ketone with an amine source, such as ammonium (B1175870) acetate (B1210297), in the presence of a reducing agent. chemicalbook.com Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this purpose as it is stable under the mildly acidic conditions that favor imine formation and selectively reduces the iminium ion over the ketone starting material. chemicalbook.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol at room temperature.

The general reaction scheme for the synthesis of 6,7-Dibromochroman-4-amine and 7-Bromo-6-fluorochroman-4-amine via reductive amination of their corresponding chroman-4-one precursors is outlined below:

Table 1: Synthesis of Brominated Chroman-4-amine Derivatives

| Derivative | Precursor | Reagents | Solvent | Product |

|---|

Detailed Research Findings:

For the synthesis of 7-Bromo-6-fluorochroman-4-amine, the availability of the precursor ketone facilitates a more direct route to the final product. The reductive amination protocol using ammonium acetate and sodium cyanoborohydride provides a reliable method for the introduction of the primary amine group at the C4 position of the chroman ring system. chemicalbook.comresearchgate.net The progress of the reaction can be monitored by standard chromatographic and spectroscopic techniques to ensure the complete conversion of the ketone to the desired amine.

Alternative reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also a mild and selective reagent. masterorganicchemistry.com The choice of reagents and reaction conditions can be optimized to maximize the yield and purity of the final brominated chroman-4-amine derivatives.

Iii. Chemical Transformations and Derivatization of 7 Bromochroman 4 Amine

Reactions Involving the Amine Group

The primary amine group in 7-Bromochroman-4-amine is a versatile nucleophile, readily participating in reactions such as acylation and alkylation to form amides and substituted amines, respectively.

Acylation of the primary amine group of this compound is a common transformation used to introduce an acyl group, forming a stable amide linkage. This reaction is typically achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. commonorganicchemistry.com The base, often a tertiary amine such as triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. youtube.com This addition-elimination reaction is generally efficient and proceeds under mild conditions, yielding N-substituted amides. commonorganicchemistry.com

Table 1: Representative Acylation of this compound

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane (DCM) | N-(7-bromochroman-4-yl)acetamide |

| Benzoyl chloride | Pyridine | Tetrahydrofuran (THF) | N-(7-bromochroman-4-yl)benzamide |

| Acetic anhydride | Sodium acetate (B1210297) | Acetic acid | N-(7-bromochroman-4-yl)acetamide |

The amine group of this compound can undergo N-alkylation through reaction with alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. ucalgary.cawikipedia.org A significant challenge in the direct alkylation of primary amines is the potential for overalkylation. libretexts.org The product, a secondary amine, is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org

To achieve more controlled mono-alkylation, reductive amination offers a valuable alternative. masterorganicchemistry.com This method involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comyoutube.com

Table 2: Alkylation Approaches for this compound

| Reaction Type | Alkylating/Carbonyl Reagent | Reducing Agent | Solvent | Product (Example) |

|---|---|---|---|---|

| Direct Alkylation | Methyl iodide | N/A (Base like K₂CO₃ may be used) | Acetonitrile (B52724) | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium salts |

| Reductive Amination | Acetone | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) | N-isopropyl-7-bromochroman-4-amine |

| Reductive Amination | Benzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | N-benzyl-7-bromochroman-4-amine |

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound typically involves a multi-step process beginning with amide bond formation. The amine is first acylated with a suitable carboxylic acid derivative to form an amide. This amide is then converted into a 1,3,4-oxadiazole ring. A common synthetic route involves the conversion of a carboxylic acid to an acid hydrazide, which then undergoes cyclization. nih.gov

For instance, this compound can be acylated with a carboxylic acid that has a latent hydrazide functionality. Alternatively, the initially formed amide can be further elaborated. The key step is the dehydrative cyclization of a diacylhydrazine intermediate, which can be promoted by various reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride. nih.govmdpi.comnih.gov Another method involves the oxidative cyclization of hydrazones, which can be formed from the reaction of acid hydrazides with aldehydes. mdpi.com

Table 3: Plausible Synthetic Route to an Oxadiazole Derivative

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| 1. Amide Formation | This compound + Acetylglycine, DCC, HOBt, DMF | N-(7-bromochroman-4-yl)-2-aminoacetamide derivative |

| 2. Hydrazide Formation | Product from Step 1 + Hydrazine (B178648) hydrate (B1144303), Ethanol, Reflux | 2-(2-((7-bromochroman-4-yl)amino)-2-oxoethyl)hydrazide |

| 3. Cyclization | Product from Step 2 + Benzoic acid, POCl₃, Reflux | 2-(((7-bromochroman-4-yl)amino)methyl)-5-phenyl-1,3,4-oxadiazole |

Reactions at the Bromine Substituent

The bromine atom at the 7-position of the chroman ring is an aryl bromide, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions provide a versatile platform for modifying the 7-position of the this compound core.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a widely used method for forming biaryl structures. For this compound, a Suzuki reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base, and typically results in the formation of a trans-alkene. mdpi.com This allows for the introduction of alkenyl substituents at the 7-position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is catalyzed by a combination of palladium and copper(I) complexes and requires a base, often an amine, which can also serve as the solvent. libretexts.org This method is used to introduce alkynyl moieties onto the aromatic ring.

Table 4: Cross-Coupling Reactions at the 7-Position

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 7-Phenylchroman-4-amine derivative |

| Heck | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | 7-(2-phenylethenyl)chroman-4-amine derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / Diethylamine | 7-(2-phenylethynyl)chroman-4-amine derivative |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. fishersci.se This reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org However, the SNAr reaction is generally facile only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the chroman ring system contains an electron-donating ether oxygen atom and the amine group at the 4-position is also electron-donating through resonance. These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, standard nucleophilic aromatic substitution of the bromine atom on this compound is expected to be difficult and would likely require harsh reaction conditions or specialized catalysts.

Modifications of the Chroman Ring System

Modifications to the core chroman ring of this compound can lead to significant changes in its three-dimensional structure and, consequently, its biological activity. Key transformations in this regard include stereochemical inversions and alterations to the ring size through expansion or contraction.

Further research into the stereoselective synthesis and reactions of this compound is necessary to fully elucidate the dynamics of stereochemical inversion and retention at its chiral center.

Ring Expansion: Ring expansion of cyclic systems can often be achieved through rearrangement reactions. For instance, the Tiffeneau-Demjanov rearrangement, which involves the diazotization of a β-amino alcohol followed by a ring-expanding rearrangement, could be a potential route if the amine at C4 were appropriately modified. Another approach could involve the formation of a spirocyclic intermediate, which upon rearrangement, leads to an expanded ring system. Lewis acid-promoted rearrangements of spirodienones have been shown to yield chroman derivatives, suggesting that manipulation of the chroman framework could lead to larger ring systems. oup.com

Ring Contraction: Ring contraction of six-membered rings to five-membered rings can be accomplished through various methods, such as the Favorskii rearrangement of α-halo ketones. While this is not directly applicable to the chroman ring of this compound, related strategies could be envisioned. For example, oxidative cleavage of the pyran ring followed by intramolecular cyclization could lead to a five-membered ring fused to the aromatic system. Ring contractions of related sulfur-containing heterocycles, such as thiochroman-4-ones, have been observed under thermal conditions, particularly in the presence of a base. rsc.org These reactions often proceed through complex mechanisms involving intermediates that facilitate the extrusion of a ring atom or a bond migration. rsc.orgchemistrysteps.com

| Transformation | General Method | Potential Intermediate | Expected Product |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Diazonium salt, Carbocation | Homochroman derivative |

| Ring Expansion | Spiro-intermediate Rearrangement | Spirodienone | Expanded heterocyclic ring |

| Ring Contraction | Favorskii-type Rearrangement | α-halo ketone analog | Fused five-membered ring |

| Ring Contraction | Oxidative Cleavage & Cyclization | Dialdehyde or dicarboxylic acid | Fused furan (B31954) or cyclopentane (B165970) ring |

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The systematic modification of the this compound structure is essential for understanding how different chemical features influence its biological activity. This is typically achieved by introducing various functional groups and exploring the effects of substituents at different positions on the molecule.

The primary amine at the C4 position serves as a key handle for derivatization. It can be acylated to form amides, alkylated to secondary or tertiary amines, or used in reductive amination reactions to introduce a wide range of substituents. Furthermore, the bromine atom at the C7 position on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, as well as different nitrogen-based functionalities.

| Position of Modification | Reaction Type | Introduced Functionality | Potential Impact on Properties |

| C4-Amine | Acylation | Amides, Sulfonamides | Altered hydrogen bonding, lipophilicity |

| C4-Amine | Alkylation | Secondary/Tertiary Amines | Increased basicity, steric bulk |

| C7-Bromo | Suzuki Coupling | Aryl, Heteroaryl groups | Increased aromaticity, potential for π-π stacking |

| C7-Bromo | Buchwald-Hartwig Amination | Substituted amines | Introduction of new hydrogen bond donors/acceptors |

The electronic and steric effects of substituents on the chroman scaffold can have a profound impact on the molecule's interaction with biological targets. Studies on related chroman-4-one derivatives have shown that the nature and position of substituents on the aromatic ring significantly influence their biological activity. nih.govacs.org

For instance, electron-withdrawing groups on the aromatic ring of chroman-4-ones have been shown to be favorable for certain biological activities. nih.gov In the context of this compound, the bromine atom at the C7 position is an electron-withdrawing group. Replacing this bromine with other substituents of varying electronic properties (e.g., nitro, cyano, methoxy, or alkyl groups) through nucleophilic aromatic substitution or cross-coupling reactions would provide valuable data for SAR studies.

Iv. Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 7-Bromochroman-4-amine, distinct signals are expected for the aromatic, aliphatic, and amine protons. The aromatic protons on the substituted benzene (B151609) ring would typically appear in the downfield region (δ 6.5-7.5 ppm). The bromine atom at the 7-position and the chroman ring structure influence the splitting patterns and chemical shifts of these protons. The protons on the carbon adjacent to the nitrogen (at C4) are deshielded and would likely appear as a multiplet around δ 2.3-3.0 ppm. libretexts.orgopenstax.org The amine protons (NH₂) themselves often present as a broad singlet, which can appear over a wide chemical shift range (δ 0.5-5.0 ppm), and its signal can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.orgopenstax.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons directly attached to the electron-withdrawing nitrogen atom are expected to be deshielded and appear in the 10-65 ppm range. libretexts.org The aromatic carbons would resonate in the typical downfield region (δ 110-160 ppm), with the carbon attached to the bromine (C7) showing a characteristic shift. The aliphatic carbons of the chroman ring (C2 and C3) would be found in the upfield region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H5 | ~7.2-7.4 | - | Doublet, influenced by adjacent bromine. |

| H6 | ~6.8-7.0 | - | Doublet of doublets. |

| H8 | ~6.7-6.9 | - | Doublet, influenced by ether oxygen. |

| H4 (CH-N) | ~2.5-3.0 | ~45-55 | Multiplet, deshielded by nitrogen. |

| H3 (CH₂) | ~1.8-2.2 | ~25-35 | Multiplet. |

| H2 (O-CH₂) | ~4.1-4.5 | ~60-70 | Multiplet, deshielded by oxygen. |

| NH₂ | ~0.5-5.0 | - | Broad singlet, exchangeable with D₂O. |

| C4 (CH-N) | - | ~45-55 | Carbon bearing the amine group. |

| C3 (CH₂) | - | ~25-35 | Aliphatic carbon. |

| C2 (O-CH₂) | - | ~60-70 | Aliphatic carbon deshielded by oxygen. |

| Aromatic Cs | - | ~110-160 | Multiple signals for the benzene ring carbons. |

| C7 (C-Br) | - | ~110-120 | Carbon attached to bromine. |

Mass Spectrometry (MS) (e.g., LC-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of a compound.

For this compound (C₉H₁₀BrNO), the molecular ion peak in the mass spectrum would be a distinctive doublet. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z values corresponding to [C₉H₁₀⁷⁹BrNO]⁺ and [C₉H₁₀⁸¹BrNO]⁺. libretexts.org

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Common fragmentation patterns for aliphatic amines in mass spectrometry are dominated by alpha-cleavage, where the C-C bond adjacent to the nitrogen atom is broken. libretexts.orglibretexts.orgmiamioh.edu This process results in a resonance-stabilized, nitrogen-containing cation. libretexts.orgyoutube.comyoutube.com For this compound, a likely fragmentation would involve the cleavage of the C3-C4 bond, leading to a characteristic fragment ion.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Notes |

| Molecular Formula | C₉H₁₀BrNO | - |

| Molecular Weight | ~228.09 g/mol | - |

| Molecular Ion (M⁺) | m/z ~227 & 229 | Characteristic 1:1 doublet due to ⁷⁹Br and ⁸¹Br isotopes. The odd nominal mass is consistent with the nitrogen rule. libretexts.orglibretexts.org |

| Major Fragment | Varies | Likely corresponds to alpha-cleavage next to the amine. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of a compound and for separating it from reaction byproducts or other impurities. unife.it For a polar compound like this compound, a reversed-phase HPLC method is typically employed.

This would involve a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). To ensure good peak shape for the basic amine, a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. Detection is commonly performed using a UV detector, as the aromatic ring of the chroman structure is a strong chromophore. The retention time and peak purity are used to assess the identity and purity of the compound.

Interactive Table: Typical HPLC Conditions for Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid or TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 5-10 µL |

| Column Temperature | 25-40 °C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wpmucdn.com The IR spectrum of this compound is expected to show several characteristic absorption bands.

As a primary amine, two distinct N-H stretching bands should be visible in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com Other key absorptions include C-H stretches for the aromatic ring (typically >3000 cm⁻¹) and the aliphatic part of the chroman ring (<3000 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-O-C stretching band for the ether linkage in the chroman ring.

Interactive Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) openstax.orgorgchemboulder.com |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong libretexts.orgorgchemboulder.com |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| C-O-C Stretch (Aryl ether) | 1200 - 1275 | Strong |

| C-N Stretch | 1020 - 1250 | Weak to Medium orgchemboulder.com |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. youtube.commsu.edu The chroman moiety, which contains a substituted benzene ring, is a chromophore that absorbs UV radiation. For arylamines, the lone pair of electrons on the nitrogen interacts with the pi-electron system of the aromatic ring, shifting the absorption to longer wavelengths compared to benzene itself. libretexts.org It is anticipated that this compound will exhibit characteristic absorption maxima (λₘₐₓ) in the UV region, likely between 250 and 300 nm, corresponding to π → π* electronic transitions within the aromatic system.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound can be crystallized to produce a single crystal of suitable quality, XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the chroman ring. Furthermore, for a chiral compound, XRD can be used to determine the absolute configuration of the enantiomers.

Chiral Purity Determination (e.g., Chiral HPLC, GC)

The carbon atom at position 4 of the chroman ring is a stereocenter, meaning this compound is a chiral compound and exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) is critical in many research contexts.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. nih.govnih.govjiangnan.edu.cnmdpi.com Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), are commonly used for the separation of chiral amines. nih.gov The relative peak areas of the two enantiomers are used to calculate the enantiomeric purity.

Alternative methods include derivatizing the amine with a chiral agent to form diastereomers, which can then be separated and quantified using standard, non-chiral HPLC or NMR spectroscopy.

V. Theoretical and Computational Studies of 7 Bromochroman 4 Amine

Conformational Analysis and Energy Landscapes

A conformational analysis would involve mapping the potential energy surface of 7-Bromochroman-4-amine to identify its stable three-dimensional shapes, or conformers. This is crucial as the biological activity of a molecule is often dictated by its specific conformation. The analysis would determine the relative energies of different conformers (e.g., equatorial vs. axial orientation of the amine group) and the energy barriers for conversion between them. This process would yield an "energy landscape," illustrating the most probable and energetically favorable shapes the molecule adopts. Currently, no published studies detailing the specific conformers and energy landscape of this compound are available.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. nih.gov For this compound, DFT calculations would provide optimized molecular geometry (bond lengths and angles), charge distribution, and vibrational frequencies. Time-Dependent DFT (TD-DFT) would be employed to predict its electronic absorption spectrum (how it interacts with light). While DFT is a common method for studying amine derivatives, specific DFT or TD-DFT analyses for this compound have not been found in the literature. nih.gov

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO)

From the results of quantum chemical calculations, key reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. materialsciencejournal.org A smaller gap generally suggests higher reactivity. nih.gov Other descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, would further quantify the molecule's reactive nature.

A hypothetical data table for such findings would look like this:

| Reactivity Descriptor | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

| Note: This table is for illustrative purposes only. No published data exists for this compound. |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is essential in drug discovery for understanding potential mechanisms of action. A docking study of this compound would require a defined protein target, and it would predict the binding affinity (scoring function) and the precise interactions within the protein's binding site. No molecular docking studies specifying this compound as the ligand have been identified in published research.

Analysis of Binding Poses and Orientations

Following a docking simulation, the resulting binding poses would be analyzed. This involves examining the exact orientation of this compound within the active site of a target protein. The analysis would reveal which parts of the molecule are critical for binding and how its stereochemistry influences the interaction. This information is vital for structure-based drug design.

Hydrogen Bonding and Other Non-Covalent Interactions

The stability of a ligand-protein complex is governed by non-covalent interactions. plos.org A detailed analysis would identify specific hydrogen bonds between the amine group of this compound and amino acid residues of the protein. Other important interactions, such as hydrophobic contacts, van der Waals forces, and potential halogen bonds involving the bromine atom, would also be mapped out. This level of detail is contingent on initial docking studies, which are not available.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its complexes over time. mdpi.commdpi.com An MD simulation of this compound, either in solution or bound to a protein, would model its movements and conformational changes at the atomic level. frontiersin.org This would allow for the assessment of the stability of a potential ligand-protein complex, the flexibility of the molecule, and its interactions with surrounding solvent molecules. A literature search did not yield any studies that have performed molecular dynamics simulations on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive search of the scientific literature has revealed no specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound. QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity. researchgate.net The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. semanticscholar.org These models are then used to predict the activity of new, untested compounds. frontiersin.org

While QSAR studies have been conducted on broader classes of related compounds, such as chromone (B188151) derivatives, these models are specific to the structural features and biological activities of the compounds included in their training sets. researchgate.netacs.org The predictive power of a QSAR model is limited to compounds that fall within its applicability domain, and a model developed for one class of compounds, such as chromones, cannot be reliably applied to a different structural class like chromanamines.

Consequently, due to the absence of published research that includes this compound within a dataset for QSAR analysis, no data tables or detailed research findings on its specific QSAR modeling can be provided at this time. Further experimental research would be required to generate the necessary biological activity data for a series of compounds including this compound to develop a relevant QSAR model.

Vi. Medicinal Chemistry and Biological Research Applications

Role as a Privileged Scaffold or Building Block in Drug Discovery

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. nih.govacs.org The identification and utilization of such scaffolds can significantly streamline the drug discovery process. The chromane (B1220400) ring system, the core of 7-Bromochroman-4-amine, is widely recognized as a privileged structure. nih.govcore.ac.uk This is evidenced by its presence in a wide array of naturally occurring compounds and synthetic molecules with diverse biological activities. core.ac.ukresearchgate.net

The chroman-4-one scaffold, a close structural relative of this compound, is considered an important building block for the synthesis of novel lead compounds due to its versatile chemical reactivity and established pharmacological importance. researchgate.netnih.gov The structural rigidity of the chromane system is a key attribute. In drug design, constraining the conformation of a molecule can lead to increased potency and selectivity for its biological target by reducing the entropic penalty of binding. The chroman framework serves as a conformationally restricted analogue of more flexible pharmacophores, a strategy frequently employed in ligand design. researchgate.net

The utility of the chromane core is further enhanced by the potential for substitution at various positions on the bicyclic ring system. The bromine atom at the 7-position and the amine group at the 4-position of this compound provide synthetic handles for modification, allowing chemists to systematically alter the compound's steric, electronic, and hydrophobic properties to optimize interactions with a specific biological target. This adaptability makes the this compound scaffold a valuable starting point for building libraries of diverse compounds for high-throughput screening and lead optimization. nih.govresearchgate.net

Applications in Ligand Design for G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) represent one of the largest and most important families of drug targets. The design of selective ligands for these receptors is a major focus of medicinal chemistry. The rigid structure of this compound makes it an attractive scaffold for creating GPCR ligands by mimicking the active conformation of endogenous neurotransmitters or other flexible ligands.

The serotonin (B10506) 5-HT2 receptor family, particularly the 5-HT2A subtype, is implicated in a variety of physiological and pathological processes and is a key target for antipsychotic drugs and other CNS agents. researchgate.netnih.gov Phenylalkylamines, such as 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), are well-established agonists for 5-HT2 receptors. nih.gov The this compound structure can be viewed as a conformationally constrained analog of these flexible phenylalkylamine ligands, where the pyran ring locks the side chain into a specific orientation. This conformational restriction is a key strategy in designing ligands with improved receptor subtype selectivity. researchgate.net

Structure-activity relationship (SAR) studies of 5-HT2 receptor ligands have shown that the spatial arrangement of the aromatic ring, the amine group, and other substituents is critical for binding and activity. nih.govnih.gov For phenylalkylamine-type ligands, constraining the molecule, for example by incorporating the ether oxygen into a dihydrofuran or dihydropyran ring (as in chromanamine), can have a significant impact on affinity and efficacy. researchgate.net

The affinity of ligands for the 5-HT2A receptor is often enhanced by modifications to the oxygen substituents found in typical hallucinogenic amphetamines. researchgate.net In the context of the chromanamine scaffold, the position of the bromine atom on the aromatic ring and the stereochemistry at the 4-position (amine attachment) would be expected to be critical determinants of receptor affinity and functional activity. The bromine atom at the 7-position of the chroman ring corresponds to the 4-position of a phenylalkylamine, a site known to modulate activity. nih.gov Systematic variation of substituents on the chromane ring and the amine group would be necessary to fully elucidate the SAR for this class of compounds.

The binding of serotonergic ligands to their receptors is governed by specific intermolecular interactions, including hydrogen bonds and electrostatic interactions. The lone pairs of electrons on the heterocyclic oxygen atom and the nitrogen of the primary amine in this compound play a crucial role in these interactions. In conformationally constrained analogs, the orientation of these lone pair vectors is fixed, which can have a profound effect on the molecule's ability to form key hydrogen bonds within the receptor's binding pocket. researchgate.net

Molecular modeling studies of constrained phenethylamine (B48288) analogs have shown that even subtle changes in the orientation of the oxygen lone pairs can lead to significant shifts in the docked position of the ligand within the 5-HT2A receptor. researchgate.net The stereochemistry at the C4 carbon of the chroman ring determines the spatial orientation (axial vs. equatorial) of the amine group. This, in turn, dictates the directionality of the nitrogen's lone pair and its ability to interact with key amino acid residues, such as a conserved aspartate residue in transmembrane helix 3, which is a critical interaction for most aminergic GPCR ligands. nih.gov Therefore, the specific stereoisomer of this compound is expected to exhibit significant differences in binding affinity and efficacy at 5-HT2 receptors. nih.gov

Serotonin 5-HT2 Receptor Ligands

Enzyme Inhibition Studies

In addition to GPCRs, the chromane scaffold has been successfully employed to develop inhibitors for various enzymes, demonstrating its versatility as a privileged structure.

Sirtuins are a class of NAD+-dependent deacetylases that have emerged as important therapeutic targets for aging-related diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Specifically, Sirtuin 2 (SIRT2) has been a focus for inhibitor development. Research has identified the chroman-4-one scaffold as a potent and selective framework for SIRT2 inhibitors. nih.govnih.govacs.org

Studies on a series of substituted chroman-4-one derivatives have provided detailed structure-activity relationship (SAR) data for SIRT2 inhibition. nih.govacs.org Key findings indicate that substituents at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for high potency. An intact carbonyl group at the 4-position was also found to be important. nih.gov Notably, larger, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. For example, the initial lead compound was an 8-bromo-6-chloro substituted chroman-4-one, and the most potent analog identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 µM. nih.govacs.org Conversely, substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity. acs.org While these studies were conducted on the chroman-4-one core, the findings provide a valuable foundation for the design of inhibitors based on the this compound scaffold. The established importance of halogen substitutions on the aromatic ring suggests that the 7-bromo substituent is a relevant feature for potential SIRT2 inhibitory activity.

| Compound ID | R2-Substituent | R6-Substituent | R8-Substituent | SIRT2 IC50 (µM) nih.govacs.org |

| 1a | -(CH2)4CH3 | Cl | Br | 4.5 |

| (-)-1a | -(CH2)4CH3 | Cl | Br | 1.5 |

| (+)-1a | -(CH2)4CH3 | Cl | Br | 4.5 |

| 1m | -(CH2)4CH3 | Br | Br | 1.5 |

| 1i | -(CH2)4CH3 | H | Br | 24 |

Table 1: Structure-Activity Relationship of selected 2,6,8-substituted chroman-4-one derivatives as SIRT2 inhibitors. The data highlights the importance of electron-withdrawing groups at the 6- and 8-positions for potent inhibition.

The developed chroman-4-one inhibitors demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov Further investigation into these compounds revealed they could induce antiproliferative effects in cancer cell lines and increase the acetylation of α-tubulin, a known SIRT2 substrate, confirming their on-target activity in a cellular context. nih.govacs.org These results underscore the potential of the chromane scaffold, including derivatives of this compound, in the development of novel and selective enzyme inhibitors.

Glyoxalase System Inhibitors (Potential Antibacterials)

The glyoxalase system, which detoxifies the cytotoxic metabolite methylglyoxal, is essential for the survival of bacteria and is considered a target for novel antibacterial agents. ucl.ac.uk The chroman-4-amine (B2768764) structure has been utilized in the synthetic assembly of potential inhibitors targeting this system. Specifically, it has been employed as a building block in kinetic target-guided synthesis, a method used to identify and optimize enzyme inhibitors, in research aimed at developing new compounds that disrupt the bacterial glyoxalase pathway. ucl.ac.uk

Tyrosine Kinase Inhibitors

While various heterocyclic scaffolds are prominent in the design of tyrosine kinase inhibitors, the specific application of the this compound or the broader chroman-4-amine framework in this context is not extensively documented in the available scientific literature.

BACE Inhibitors

The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in the development of treatments for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. google.com The chroman-4-amine scaffold has been used as a core structure in the design of BACE1 inhibitors. Patent literature describes the synthesis of macrocyclic compounds incorporating a 6-bromo-2,2-dimethyl-chroman-4-amine hydrochloride moiety, which have been developed as potential BACE inhibitors. lookchem.com Further patent filings confirm the use of chroman-4-amine as a key intermediate in the synthesis of novel beta-secretase modulators, highlighting its utility in developing therapeutics for neurodegenerative disorders. google.com

KatG Enzyme Inhibitors for Anti-Mycobacterium tuberculosis Activity

The KatG enzyme is crucial for the activation of the frontline tuberculosis drug isoniazid. While the inhibition of mycobacterial enzymes is a key strategy for developing new anti-tuberculosis drugs, research specifically linking the this compound or the general chroman-4-amine scaffold to the inhibition of the KatG enzyme has not been identified in the surveyed literature.

Development of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability or oral bioavailability. The rigid and conformationally defined structure of the chroman ring makes it an excellent scaffold for the development of such molecules. The chroman-4-amine framework has been successfully incorporated into the design of peptidomimetics targeting various receptors. For instance, it has been used to create analogues of the peptide hormone somatostatin (B550006) and to develop antagonists for the human Bradykinin B1 receptor, which is involved in inflammation and chronic pain. researchgate.net

Beta-Turn Mimetics of Somatostatin

The peptide hormone somatostatin plays a crucial role in various physiological processes, and its biological activity is largely attributed to a specific three-dimensional structure known as a beta-turn. nih.gov However, peptides like somatostatin generally make poor oral drugs because their amide bonds are easily broken down by enzymes in the body. To overcome this, researchers develop more stable, non-peptidic molecules called mimetics that mimic the essential structural features of the peptide.

Chroman-4-one and chromone (B188151) scaffolds have been successfully used to create these mimetics. nih.gov These rigid ring systems can be chemically modified to hold the necessary amino acid side chains in a spatial arrangement that resembles the critical beta-turn of somatostatin. Specifically, research has focused on introducing side chains that mimic the crucial Trp8 and Lys9 residues of somatostatin onto the chroman framework. nih.gov This "scaffold approach" has led to the development of compounds with agonistic properties for somatostatin receptors, particularly the sst2 and sst4 subtypes. nih.gov Studies have shown that certain chroman-4-one and chromone derivatives exhibit binding affinities (Ki values) in the low micromolar range for these receptors, validating the potential of the chroman scaffold in designing somatostatin analogs. nih.gov

Antimicrobial Activity Studies

Derivatives of the chroman and related coumarin (B35378) structures have been a significant area of investigation for new antimicrobial agents. The presence of substituents like bromine on the aromatic ring is often explored to enhance biological activity. nih.govnih.gov

The antibacterial potential of chroman derivatives and related heterocyclic compounds has been demonstrated in various studies. For instance, spiropyrrolidines that incorporate a chroman-4-one moiety have been synthesized and evaluated for their activity against pathogenic bacteria. mdpi.comresearchgate.net Research indicates that the specific substituents on the chroman structure can influence the antibacterial effect against different bacterial strains. mdpi.com In broader studies on related bromo-organic compounds, derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. researchgate.net The mechanism of action for some of these compounds is believed to involve rapid permeabilization and depolarization of the bacterial membrane. nih.gov

The chroman scaffold is also a key component in the development of antifungal agents. mdpi.com Studies on spiropyrrolidines containing a thiochromanone ring, a sulfur analog of chromanone, showed significant activity against several fungal strains, in some cases superior to the reference drug Amphotericin B. mdpi.com One particular study highlighted that a compound featuring a bromine atom on an attached phenyl group was the most potent against Candida krusei and Candida glabrata. mdpi.com This suggests that the presence of a halogen, such as the bromine in this compound, can be a critical factor for enhancing antifungal activity. mdpi.com Furthermore, 4-amino coumarin derivatives, which are structurally related to chromans, have shown broad-spectrum antifungal activity against various plant pathogenic fungi. nih.gov

| Compound Class | Fungal Strain | Activity Noted |

|---|---|---|

| Thiochromanone-containing spiropyrrolidines | Candida krusei, Candida glabrata | Compound with a bromo-substituent was most potent (MIC = 32 µg/mL). mdpi.com |

| 4-Amino coumarin derivatives | Alternaria alternata, Alternaria solani | Exhibited significant antifungal activity. nih.gov |

| 4-Amino coumarin derivatives | Botrytis cinerea, Fusarium oxysporum | Showed antifungal activity. nih.gov |

Anticancer Research

The search for novel anticancer agents has led to the investigation of various heterocyclic scaffolds, including the chroman ring system. Bromoorganic compounds, in general, have been noted for their potential anticancer properties. researchgate.net

Derivatives based on the chroman and related structures have demonstrated significant cytotoxic activity against a range of human cancer cell lines. nih.gov For example, a novel class of agents, substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-ones (ATBOs), displayed potent inhibitory activity against tumor cell growth. nih.gov One compound in this series, featuring a 4-methoxyphenyl (B3050149) group, was particularly potent, with ED50 values ranging from 0.008 to 0.064 μM across different cell lines. nih.gov

Studies on other related structures, such as α-naphthylamine derivatives, have also shown potent activity (IC50 < 10 μg/mL) against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines. nih.gov The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the inhibition of cell growth and proliferation. nih.govmdpi.com

| Compound Class | Cancer Cell Line | Potency (IC50 / ED50) |

|---|---|---|

| ATBO Analog (with 4-methoxyphenyl group) | Various Human Tumor Cell Lines | ED50: 0.008 - 0.064 µM. nih.gov |

| α-Naphthylamine derivatives | MCF-7 (Breast) | IC50 < 10 µg/mL. nih.gov |

| α-Naphthylamine derivatives | H-460 (Non-small cell lung) | IC50 < 10 µg/mL. nih.gov |

| α-Naphthylamine derivatives | SF-268 (Central nervous system) | IC50 < 10 µg/mL. nih.gov |

| Chalcone derivatives | MCF-7 (Breast) | IC50: 3.30 - 4.19 µM. mdpi.com |

| Chalcone derivatives | ZR-75-1 (Breast) | IC50: 8.75 - 9.40 µM. mdpi.com |

| Chalcone derivatives | MDA-MB-231 (Breast) | IC50: 6.12 - 18.10 µM. mdpi.com |

Other Biological Activities (e.g., Antiviral, Anti-inflammatory)

Beyond antimicrobial and anticancer applications, the chromone scaffold has been investigated for other therapeutic properties. A series of amide compounds with a chromone nucleus were designed and synthesized to evaluate their anti-inflammatory activity. nih.gov The results indicated that several of these compounds exhibited potent inhibitory activity against the production of nitric oxide (NO), a key mediator in inflammation. nih.gov Structure-activity relationship (SAR) studies from this research suggested that the presence of electron-withdrawing groups at certain positions of the chromone nucleus can enhance anti-inflammatory activity. nih.gov While direct studies on the antiviral activity of this compound are not prevalent, related heterocyclic systems like 1,4-Naphthoquinones are reported to have a variety of pharmacological properties, including antiviral and anti-inflammatory effects. nih.gov

Vii. Future Research Directions and Challenges

Development of Novel and Cost-Effective Synthetic Methods

A significant hurdle in the widespread investigation of chromanone analogs is the often poor yield and high cost associated with their synthesis and isolation. nih.gov The development of novel, efficient, and cost-effective synthetic routes is therefore a foundational challenge for future research. Current methods for producing the precursor 4-chromanones can involve lengthy reaction times or require expensive reagents. researchgate.net

Future research should prioritize the development of green chemistry approaches, utilizing environmentally benign solvents and reusable catalysts to improve the sustainability of the synthesis process. echemcom.com Exploring cascade radical annulation or multicomponent reactions (MCRs) could provide more atom-economical and efficient pathways to the chroman-4-one core structure. echemcom.commdpi.com The optimization of reaction conditions to improve yields and reduce the need for extensive purification will be critical for making 7-Bromochroman-4-amine and its derivatives more accessible for extensive biological screening and preclinical development. researchgate.net

| Research Goal | Approach | Key Challenges | Potential Impact |

| Improve Synthetic Efficiency | Development of multicomponent reactions (MCRs) and cascade reactions. | Identifying suitable catalysts and reaction conditions; controlling selectivity. | Reduced reaction steps, time, and cost. |

| Enhance Cost-Effectiveness | Use of inexpensive starting materials and reusable organocatalysts. | Catalyst stability and reusability over multiple cycles. | Increased accessibility of the compound for research. |

| Promote Green Chemistry | Application of solvent-free synthesis or use of aqueous media. | Ensuring adequate reactivity and yield in green solvents. | Reduced environmental impact and hazardous waste. |

Exploration of New Biological Targets and Mechanisms of Action

While chromane (B1220400) derivatives have shown promise as inhibitors of enzymes like butyrylcholinesterase (BuChE) and monoamine oxidase (MAO) for neurodegenerative diseases, and as Sirt2 inhibitors for cancer, the full spectrum of their biological activity remains largely unexplored. core.ac.uk Future research must extend beyond these initial findings to identify novel biological targets and elucidate the underlying mechanisms of action for this compound.

A crucial direction will be to screen the compound against a broad range of biological targets, including diverse enzyme families (e.g., kinases, proteases) and receptor classes (e.g., G-protein coupled receptors). This could uncover unexpected therapeutic applications. For instance, related chromanone structures have been investigated for their potential as somatostatin (B550006) receptor agonists and as scaffolds for peptidomimetics. Investigating the effect of the 7-bromo substitution on binding affinity and selectivity for these and other targets will be essential. Molecular docking and other computational methods can provide initial insights into potential mechanisms, guiding experimental validation. core.ac.uk

Advanced Stereoselective Synthesis and Chiral Resolution

The presence of a stereocenter at the C4 position of the chroman ring means that this compound exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, metabolic fates, and toxicities. Therefore, a critical challenge is the development of methods to obtain the individual enantiomers in pure form.

Future work should focus on two main strategies:

Stereoselective Synthesis: Developing synthetic routes that directly produce a single enantiomer (asymmetric synthesis) is the most efficient approach to avoid the loss of 50% of the material inherent in resolutions. This could involve the use of chiral catalysts or auxiliaries.